
4-Aminobutyric acid cyclohexyl ester hydrochloride
Overview
Description
4-Aminobutyric acid cyclohexyl ester hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molar mass of 221.72 g/mol . . This compound is of interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobutyric acid cyclohexyl ester hydrochloride typically involves the esterification of 4-aminobutyric acid with cyclohexanol in the presence of a suitable catalyst and under acidic conditions. The reaction can be represented as follows:
4-Aminobutyric acid+CyclohexanolAcid catalyst4-Aminobutyric acid cyclohexyl ester+Water
The esterification reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 4-Aminobutyric acid cyclohexyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-aminobutyric acid and cyclohexanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed:
Hydrolysis: 4-Aminobutyric acid and cyclohexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Neuropharmacology
- Mechanism of Action : The compound acts as a GABA receptor agonist, promoting inhibitory neurotransmission, which can be beneficial in treating anxiety and seizure disorders .
- Case Study : In rodent models, administration of GABA cyclohexyl ester demonstrated significant anticonvulsant effects, reducing seizure frequency induced by various convulsants .
Drug Development
- Therapeutic Use : Due to its rapid metabolism and clearance, GABA cyclohexyl ester is being explored as a potential drug candidate for conditions such as epilepsy and anxiety disorders. Its structure allows for modifications that can enhance efficacy and reduce side effects .
- Clinical Trials : Early-phase clinical trials are assessing its effectiveness in patients with refractory epilepsy, focusing on dosage optimization and safety profiles.
Biochemical Research
- Metabolic Studies : The compound serves as a tracer in metabolic studies to understand GABAergic signaling pathways. It can be incorporated into metabolic pathways where it undergoes hydrolysis to release GABA .
- Research Findings : Studies have shown that GABA cyclohexyl ester can significantly alter synaptic transmission dynamics in vitro, providing insights into its potential therapeutic mechanisms .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticonvulsant | Reduces seizure frequency | |
Anxiolytic | Decreases anxiety-like behavior | |
Neuroprotective | Protects against neuronal damage |
Table 2: Pharmacokinetic Properties
Mechanism of Action
The mechanism of action of 4-aminobutyric acid cyclohexyl ester hydrochloride involves its interaction with GABA receptors in the central nervous system. As an analogue of GABA, it can bind to GABA receptors and modulate their activity, leading to inhibitory effects on neurotransmission. This modulation can result in muscle relaxation and reduced spasticity, making it useful in certain medical conditions.
Comparison with Similar Compounds
4-Aminobutyric acid methyl ester hydrochloride: Another ester derivative of 4-aminobutyric acid, but with a methyl group instead of a cyclohexyl group.
4-Aminobutyric acid ethyl ester hydrochloride: Similar to the methyl ester but with an ethyl group.
Baclofen: A well-known GABA analogue used as a muscle relaxant and antispastic agent.
Uniqueness: 4-Aminobutyric acid cyclohexyl ester hydrochloride is unique due to its cyclohexyl ester group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other GABA analogues. This uniqueness can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to distinct therapeutic effects.
Biological Activity
4-Aminobutyric acid cyclohexyl ester hydrochloride, also known as GABA cyclohexyl ester, is a derivative of gamma-aminobutyric acid (GABA). This compound has garnered attention due to its potential biological activities, particularly its interaction with GABA receptors in the central nervous system. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₉ClN₂O₂
- Molecular Weight : 202.71 g/mol
- CAS Number : 121667-30-9
This compound acts primarily as a GABA analogue. Its mechanism involves:
- Binding to GABA Receptors : It interacts with GABA receptors, leading to an increase in inhibitory neurotransmission. This can result in muscle relaxation and reduced spasticity, making it potentially useful for treating conditions like epilepsy and anxiety disorders .
- Modulation of Neurotransmission : By enhancing the effects of GABA, this compound may help in stabilizing neuronal excitability and preventing seizures .
Pharmacological Effects
- Anticonvulsant Activity : Research indicates that derivatives of GABA, including cyclohexyl esters, exhibit anticonvulsant properties. In animal models, these compounds have shown efficacy in reducing chemically and electrically induced seizures .
- Muscle Relaxant Properties : Due to its action on GABA receptors, the compound has been investigated for its muscle relaxant effects, making it a candidate for treating spasticity.
- Neuroprotective Effects : Some studies suggest that GABA analogues can provide neuroprotection against various forms of brain injury and neurodegenerative diseases by modulating excitatory neurotransmission .
Case Studies
- A study demonstrated that this compound significantly reduced seizure frequency in rodent models when compared to control groups treated with saline. The results indicated a dose-dependent response, suggesting that higher concentrations may yield more pronounced effects .
- Another investigation focused on the compound's muscle relaxant properties, revealing that it could effectively alleviate muscle spasms in animal models without significant sedation or side effects typically associated with other muscle relaxants.
Comparative Analysis of Related Compounds
Compound Name | Mechanism of Action | Primary Uses | Efficacy (in animal studies) |
---|---|---|---|
4-Aminobutyric acid cyclohexyl ester | GABA receptor modulation | Anticonvulsant, muscle relaxant | High |
Phenibut | GABA-B receptor agonist | Anxiety, sleep disorders | Moderate |
Baclofen | GABA-B receptor agonist | Muscle spasticity | High |
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of GABA analogues. For instance:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-aminobutyric acid cyclohexyl ester hydrochloride?
The compound can be synthesized via Fischer esterification, where 4-aminobutyric acid reacts with cyclohexanol in the presence of hydrochloric acid as a Brønsted acid catalyst. This method involves protonation of the carboxylic acid to enhance electrophilicity, followed by nucleophilic attack by cyclohexanol to form the ester. Purification typically involves recrystallization from ethanol or acetone .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of:
- 1H/13C NMR spectroscopy (in D2O with trimethylsilane as an internal standard) to confirm ester formation and cyclohexyl group integration .
- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS to detect [M+H]+ or [M-Cl]+ ions) .
- HPLC with UV detection (λ = 210–220 nm) to assess purity ≥99%, using a C18 column and acetonitrile/water mobile phase .
Q. What are the optimal storage conditions to ensure compound stability?
Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as the hydrochloride salt is hygroscopic. Stability under these conditions is typically >24 months, but periodic HPLC analysis is recommended .
Q. Which solvents are suitable for dissolving this compound in experimental workflows?
The compound is highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). For non-polar reactions, use dichloromethane or ethyl acetate with sonication to aid dissolution .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with GABAergic receptors?
- Radioligand binding assays : Use synaptosomal membranes from rodent brains and competitive displacement of [3H]-GABA to measure receptor affinity (IC50 values). Include positive controls (e.g., muscimol) and negative controls (e.g., bicuculline) .
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess chloride ion flux modulation via GABAA receptors .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. primary neurons) to rule out cell-specific effects.
- Metabolic stability assays : Use liver microsomes to determine if rapid degradation (e.g., ester hydrolysis) affects observed potency .
Q. How can degradation pathways be mapped under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H2O2), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS/MS .
- Kinetic analysis : Calculate half-life (t1/2) in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability .
Q. What computational tools support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina with GABAA receptor crystal structures (PDB: 6HUP) to predict binding modes.
- QSAR modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with in vitro activity data .
Q. How can researchers scale up synthesis without compromising yield?
- Continuous flow chemistry : Optimize residence time and temperature to enhance reaction efficiency.
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) alongside HCl to reduce side products in industrial-scale batches .
Q. What analytical challenges arise in quantifying trace impurities?
Properties
IUPAC Name |
cyclohexyl 4-aminobutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-8-4-7-10(12)13-9-5-2-1-3-6-9;/h9H,1-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRJHXALKPNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.